

Solubility of Methyl 3,6-dibromopyrazine-2-carboxylate in common organic solvents

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Compound of Interest

Compound Name:	Methyl 3,6-dibromopyrazine-2-carboxylate
Cat. No.:	B576689

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Technical Guide: Solubility Profile of Methyl 3,6-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **Methyl 3,6-dibromopyrazine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, formulation, and application in various research and development settings.

Introduction to Methyl 3,6-dibromopyrazine-2-carboxylate

Methyl 3,6-dibromopyrazine-2-carboxylate (CAS No: 13301-04-7) is a pyrazine derivative with the molecular formula $C_6H_4Br_2N_2O_2$.^[1] Its structure, featuring a pyrazine ring substituted with two bromine atoms and a methyl carboxylate group, makes it a versatile intermediate in organic synthesis. Key physical properties of this compound are summarized below.

Table 1: Physical Properties of **Methyl 3,6-dibromopyrazine-2-carboxylate**

Property	Value
Molecular Weight	295.92 g/mol [1]
Melting Point	66-68 °C [1]
Boiling Point	304.6 ± 37.0 °C (Predicted) [1]
Density	2.024 g/cm ³ [1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for **Methyl 3,6-dibromopyrazine-2-carboxylate** in a range of common organic solvents is not extensively published. The absence of such data highlights a critical knowledge gap for researchers working with this compound. The following sections provide a comprehensive experimental protocol to enable the determination of its solubility profile in a laboratory setting.

Experimental Protocol for Solubility Determination

The following methodology describes a standardized procedure for determining the equilibrium solubility of **Methyl 3,6-dibromopyrazine-2-carboxylate** in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.

Objective: To determine the concentration of **Methyl 3,6-dibromopyrazine-2-carboxylate** in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

- **Methyl 3,6-dibromopyrazine-2-carboxylate** (high purity, >98%)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control

- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument
- Volumetric flasks and pipettes
- Analytical balance

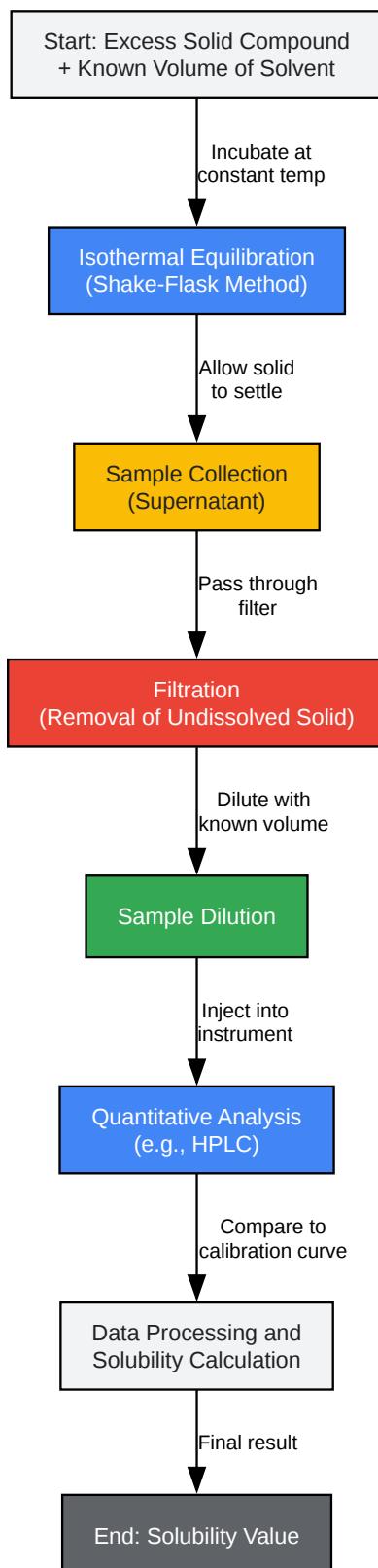
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **Methyl 3,6-dibromopyrazine-2-carboxylate** to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached and a saturated solution is formed.
 - Accurately add a known volume of the desired organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
 - Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours). It is recommended to perform a preliminary study to determine the time required to reach equilibrium by sampling at various time points until the measured concentration of the solute remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.
- Dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibration range of the analytical instrument.
- Quantitative Analysis:
 - Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of **Methyl 3,6-dibromopyrazine-2-carboxylate**.
 - Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
 - Calculate the solubility of the compound in the solvent based on the measured concentration of the saturated solution and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **Methyl 3,6-dibromopyrazine-2-carboxylate**.



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Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **Methyl 3,6-dibromopyrazine-2-carboxylate** in common organic solvents is not readily available in published literature, this guide provides a robust experimental protocol for its determination. The provided methodology and workflow diagram offer a clear and structured approach for researchers to generate reliable solubility data, which is essential for the effective use of this compound in synthesis, purification, and formulation development. The generation and dissemination of such data would be a valuable contribution to the scientific community.

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References

- 1. echemi.com [echemi.com]
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